Prop-2-en-1-yl hepta-2,6-dienoate
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Overview
Description
Prop-2-en-1-yl hepta-2,6-dienoate is an organic compound with the molecular formula C10H14O2 It is a type of ester formed from the reaction between an alcohol and a carboxylic acid This compound is known for its unique chemical structure, which includes both an allyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl hepta-2,6-dienoate can be synthesized through the esterification reaction between prop-2-en-1-ol (allyl alcohol) and hepta-2,6-dienoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl hepta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hepta-2,6-dienoic acid or its aldehyde derivative.
Reduction: Formation of prop-2-en-1-ol.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Prop-2-en-1-yl hepta-2,6-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl hepta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the allyl group and the conjugated diene system, which can participate in various chemical reactions. These interactions can modulate biological processes and contribute to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl heptanoate: Similar ester structure but lacks the conjugated diene system.
Hepta-2,6-dienoic acid: Contains the conjugated diene system but lacks the ester group.
Prop-2-en-1-ol: Contains the allyl group but lacks the ester and diene functionalities.
Uniqueness
Prop-2-en-1-yl hepta-2,6-dienoate is unique due to the combination of the allyl group and the conjugated diene system in its structure
Properties
CAS No. |
66242-01-1 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
prop-2-enyl hepta-2,6-dienoate |
InChI |
InChI=1S/C10H14O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-4,7-8H,1-2,5-6,9H2 |
InChI Key |
ISCBKQOCQRFVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC=CC(=O)OCC=C |
Origin of Product |
United States |
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